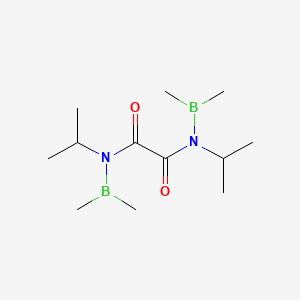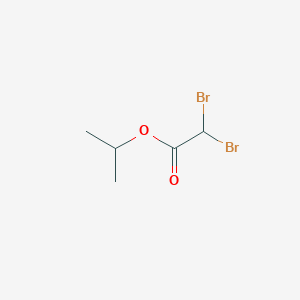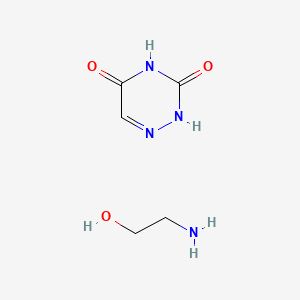
Azauracil monoethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azauracil monoethanolamine salt is a compound that combines the properties of azauracil and monoethanolamine Azauracil, a derivative of uracil, is known for its biological activity, particularly in inhibiting the synthesis of nucleic acids Monoethanolamine, on the other hand, is a versatile compound used in various industrial applications, including as a pH adjuster and surfactant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azauracil monoethanolamine salt typically involves the reaction of azauracil with monoethanolamine under controlled conditions. One common method is to dissolve azauracil in a suitable solvent, such as water or ethanol, and then add monoethanolamine slowly while maintaining the temperature at around 50-60°C. The reaction mixture is stirred for several hours until the formation of the salt is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for temperature control and addition of reagents can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Azauracil monoethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The salt can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of azauracil, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
Azauracil monoethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an inhibitor of nucleic acid synthesis, making it useful in genetic research and drug development.
Medicine: Azauracil derivatives have shown promise in the treatment of cancer and viral infections.
Industry: The salt is used in the formulation of cosmetics and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of azauracil monoethanolamine salt involves its interaction with nucleic acids. Azauracil inhibits the synthesis of nucleic acids by interfering with the enzymes involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of nucleotides, which in turn affects the replication and transcription processes in cells. The monoethanolamine component enhances the solubility and stability of the compound, making it more effective in its biological activity.
Comparaison Avec Des Composés Similaires
Azauracil monoethanolamine salt can be compared with other similar compounds, such as:
6-Azauracil: A derivative of uracil with similar biological activity but without the added benefits of monoethanolamine.
Monoethanolamine salts: Other salts of monoethanolamine with different anions, which may have varying properties and applications.
Uracil derivatives: Compounds like 5-fluorouracil, which are used in cancer treatment but have different mechanisms of action.
Propriétés
Numéro CAS |
99346-49-3 |
|---|---|
Formule moléculaire |
C5H10N4O3 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
2-aminoethanol;2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C3H3N3O2.C2H7NO/c7-2-1-4-6-3(8)5-2;3-1-2-4/h1H,(H2,5,6,7,8);4H,1-3H2 |
Clé InChI |
LBVAYNNJDCQLQW-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=O)NC1=O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


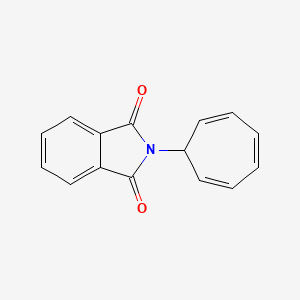
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
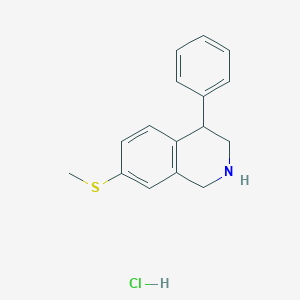
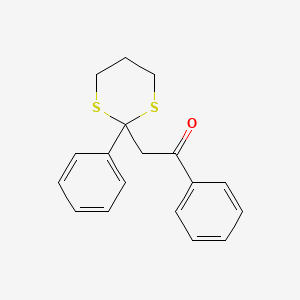
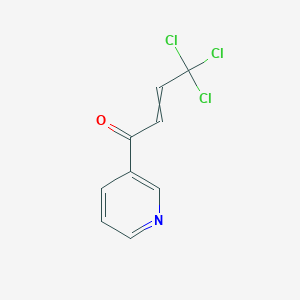
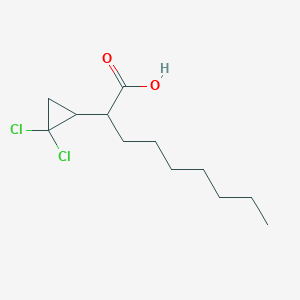
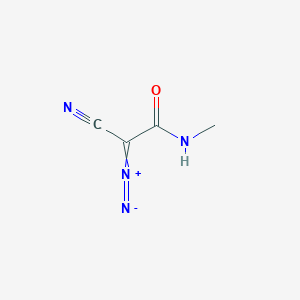
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
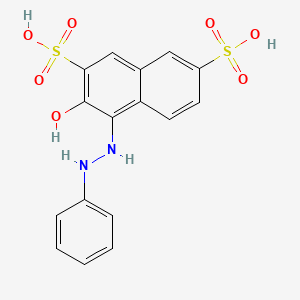
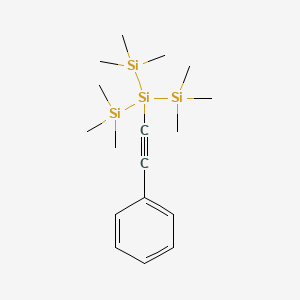
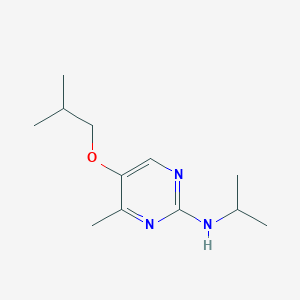
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
